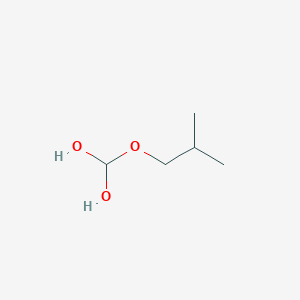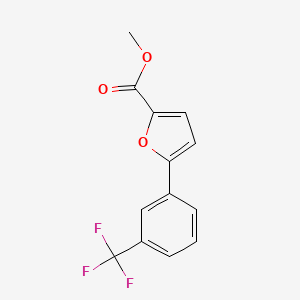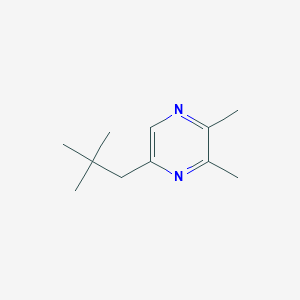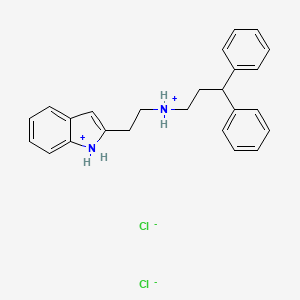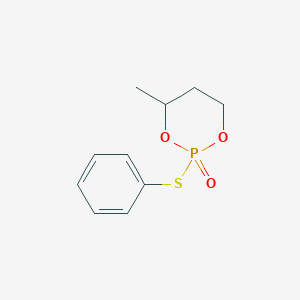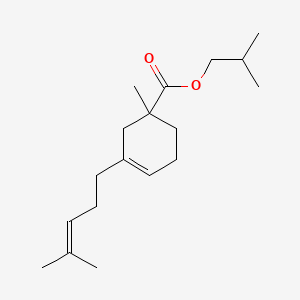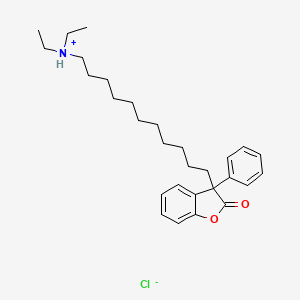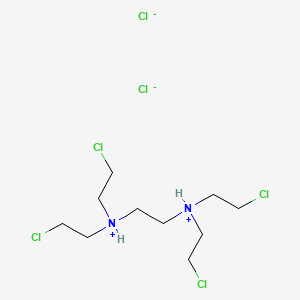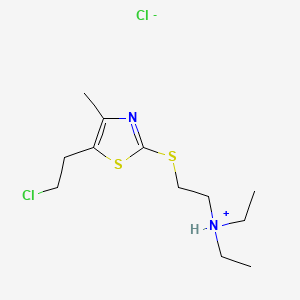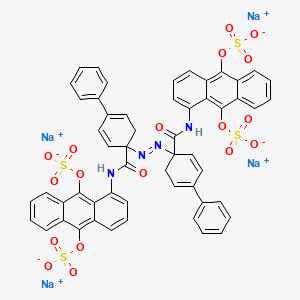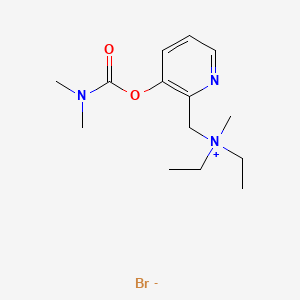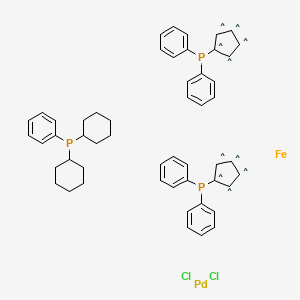
trans-Dichloro(1,1'-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium): is a complex organometallic compound. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound features a palladium center coordinated with two chlorine atoms and two phosphine ligands, one of which is 1,1’-bis(diphenylphosphino)ferrocene and the other is di-cyclohexyl(phenyl)phosphine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) typically involves the reaction of palladium(II) chloride with the respective phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdCl}_2 + \text{dppf} + \text{dcpp} \rightarrow \text{trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) undergoes various types of reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides.
Reductive Elimination: The compound can facilitate reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Organic halides, boronic acids, and other nucleophiles.
Conditions: Typically carried out in organic solvents such as toluene or THF, under inert atmosphere, and at elevated temperatures.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry: The compound is extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules that can act as potential drugs or biological probes.
Industry: In the industrial sector, it is employed in the production of fine chemicals, polymers, and advanced materials. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
作用机制
The mechanism by which trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) exerts its effects involves the coordination of the palladium center with the reactants, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds and the transformation of substrates into desired products. The ferrocene moiety provides stability and enhances the catalytic activity of the compound.
相似化合物的比较
Dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II): Similar structure but lacks the di-cyclohexyl(phenyl)phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Contains a different phosphine ligand, 1,2-bis(diphenylphosphino)ethane.
Uniqueness: The presence of both 1,1’-bis(diphenylphosphino)ferrocene and di-cyclohexyl(phenyl)phosphine ligands in trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) provides unique steric and electronic properties. This enhances its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
属性
分子式 |
C52H55Cl2FeP3Pd |
|---|---|
分子量 |
1006.1 g/mol |
InChI |
InChI=1S/C18H27P.2C17H14P.2ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1-14H;2*1H;;/q;;;;;;+2/p-2 |
InChI 键 |
BNRUDBMABDPDCP-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


